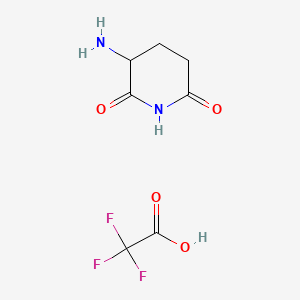

3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate

説明

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- ESI-MS (positive mode) : m/z 243.1 [M+H]⁺ (calculated: 242.15).

- Fragmentation peaks at m/z 128.1 (free base) and m/z 114.0 (trifluoroacetate anion).

Tautomeric and Stereochemical Considerations

Tautomerism

The compound exhibits keto-enol tautomerism at the C2 and C6 carbonyl positions. In polar solvents, the keto form dominates due to conjugation with the amino group, as evidenced by NMR coupling constants.

Stereochemistry

- The amino group at C3 introduces a chiral center , yielding (R)- and (S)-enantiomers.

- Racemic mixtures are typical in synthetic batches, though enantiopure forms (e.g., (S)-3-aminopiperidine-2,6-dione, CAS 29883-25-8) are achievable via chiral resolution.

- The trifluoroacetate salt does not alter the stereochemical configuration but may influence crystallization behavior.

Table 1: Key Spectroscopic Data for this compound

| Technique | Key Signals/Peaks | Interpretation |

|---|---|---|

| ¹H NMR | δ 2.35–2.45 (m), δ 8.10 (broad) | Piperidine ring protons; NH/NH₂ groups |

| ¹³C NMR | δ 170.5 (C=O) | Carbonyl carbons |

| IR | 1720 cm⁻¹, 1200–1150 cm⁻¹ | C=O and C-F stretches |

| MS | m/z 243.1 [M+H]⁺ | Molecular ion peak |

Table 2: Comparative CAS Registry Information

| Compound Form | CAS Number | Molecular Formula |

|---|---|---|

| Free base | 2353-44-8 | C₅H₈N₂O₂ |

| Trifluoroacetate salt | 131052-72-7 | C₇H₉F₃N₂O₄ |

| (S)-Enantiomer (free base) | 29883-25-8 | C₅H₈N₂O₂ |

特性

IUPAC Name |

3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2.C2HF3O2/c6-3-1-2-4(8)7-5(3)9;3-2(4,5)1(6)7/h3H,1-2,6H2,(H,7,8,9);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLMYDDAHXTLLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10703398 | |

| Record name | Trifluoroacetic acid--3-aminopiperidine-2,6-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131052-72-7 | |

| Record name | Trifluoroacetic acid--3-aminopiperidine-2,6-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Step 1: Amino Group Protection

Reagents and Conditions

-

Substrate : L-Glutamine (commercially available, low cost).

-

Protecting Agent : Boc anhydride (Boc₂O).

-

Base : NaOH, K₂CO₃, or NaHCO₃ (1–4 eq relative to L-glutamine).

-

Solvent System : Water mixed with THF or dioxane (1:0.2–0.4 v/v).

Mechanistic Insight

Boc anhydride reacts with the α-amino group of L-glutamine in alkaline media, forming N-Boc-L-glutamine. Excess base ensures deprotonation of the amino group, driving the reaction to completion. Hydrotropic solvents enhance solubility without hydrolyzing the Boc group.

Yield and Purity

Step 2: Cyclization to Piperidinedione Core

Reagents and Conditions

-

Activating Agent : CDI (1.2–1.3 eq relative to N-Boc-L-glutamine).

-

Solvent : Anhydrous THF or acetonitrile.

Mechanistic Insight

CDI activates the carboxyl group of N-Boc-L-glutamine, forming an imidazolide intermediate. Intramolecular nucleophilic attack by the amide nitrogen generates the piperidinedione ring. DMAP accelerates the reaction by stabilizing the transition state.

Yield and Purity

Step 3: Deprotection and TFA Salt Formation

Reagents and Conditions

-

Workup : Concentration under vacuum, trituration with ethyl acetate or diethyl ether.

Mechanistic Insight

TFA cleaves the Boc group via acidolysis, protonating the tert-butyl carbonate and releasing CO₂. The free amine forms a stable salt with TFA’s conjugate base.

Yield and Purity

Comparative Analysis of Methodologies

Alternative Protecting Groups

While Boc is standard, other groups (Cbz, Fmoc) have been explored:

-

Cbz (Carbobenzyloxy) : Requires hydrogenolysis for removal, complicating scale-up.

-

Fmoc (Fluorenylmethyloxycarbonyl) : UV-sensitive, less stable under acidic conditions.

Advantage of Boc : Compatibility with TFA deprotection and minimal side reactions.

Cyclization Agents

CDI vs. Alternatives

-

Thionyl Chloride (SOCl₂) : Generates HCl gas, requiring stringent handling.

-

DCC (Dicyclohexylcarbodiimide) : Forms insoluble urea byproducts, complicating purification.

CDI Advantage : Non-toxic, generates imidazole as a soluble byproduct.

Optimization Strategies

Solvent Selection for Deprotection

Temperature Control

-

Deprotection at 0°C : Minimizes side reactions (e.g., racemization) but slows kinetics.

-

Room Temperature : Balances speed and purity, yielding >99% HPLC purity.

Analytical Characterization

Spectroscopic Data

Purity Challenges

-

Byproducts : Residual imidazole (<0.1%) and tert-butyl alcohol (<0.05%).

-

Mitigation : Sequential washes with ethyl acetate and hexane.

Industrial Scalability

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| L-Glutamine | 50 |

| CDI | 300 |

| TFA | 200 |

| Total (per kg) | 550 |

Note : Excludes labor and equipment. CDI constitutes 55% of material costs.

化学反応の分析

3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

3-Amino-2,6-piperidinedione hydrochloride is a crucial precursor for the synthesis of several therapeutic agents, including:

- Lenalidomide : An immunomodulatory drug used primarily for treating multiple myeloma and certain types of anemia. Lenalidomide has been shown to enhance immune response and inhibit tumor growth .

- Pomalidomide : Another derivative used in treating multiple myeloma, especially in cases resistant to other treatments. Pomalidomide has demonstrated potent anti-tumor activity and immune-modulating effects .

The synthesis of these drugs often involves the conversion of 3-amino-2,6-piperidinedione into various derivatives through established chemical processes. The trifluoroacetate form enhances the solubility and stability of the compound during these reactions.

Biochemical Relevance

Biosynthetic Pathways

Research indicates that 3-amino-2,6-piperidinedione is involved in biosynthetic pathways for natural products. For instance, it serves as a building block for various microbial metabolites. Studies have shown that specific enzymes can utilize this compound as a substrate to produce valuable chemicals through biocatalysis . This highlights its importance not only as a synthetic intermediate but also as a participant in natural product synthesis.

Synthetic Methodologies

Innovative Synthesis Techniques

The compound has been employed in developing new synthetic methodologies. For example:

- Solid-Phase Peptide Synthesis : The incorporation of 3-amino-2,6-piperidinedione into peptide sequences has been explored to enhance the stability and functionality of peptides. Its unique structural properties allow for the formation of complex peptide architectures that are essential in drug design .

- Thioacid-Mediated Reactions : Recent studies have demonstrated that thioacid derivatives of this compound can facilitate novel reactions leading to site-selective peptide cleavage, offering new avenues for peptide manipulation and synthesis .

Table 1: Summary of Key Applications

作用機序

The mechanism of action of 3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 3-amino-2,6-piperidinedione 2,2,2-trifluoroacetate with structurally or functionally analogous compounds, focusing on physicochemical properties, synthetic routes, and applications.

Trifluoroacetate Derivatives

- Raspberry Ketone Trifluoroacetate (4-(3-oxobutyl)phenyl 2,2,2-trifluoroacetate): Synthesis: Prepared via Steglich esterification, leveraging trifluoroacetic anhydride to enhance reaction efficiency . Stability: The trifluoroacetate group increases hydrolytic stability compared to acetate or formate esters, as observed in lures for pest management . Solubility: Higher lipophilicity than non-fluorinated esters, enabling sustained release in biological systems .

- Lithium Trifluoroacetate (C₂F₃LiO₂·H₂O): Physical State: Hygroscopic solid with ionic character, contrasting with the covalent ester linkage in 3-amino-2,6-piperidinedione trifluoroacetate .

Piperidinedione Analogues

- 3-Amino-2,6-piperidinedione Hydrochloride: Acid-Base Behavior: The hydrochloride salt exhibits higher aqueous solubility than the trifluoroacetate derivative but lower stability under basic conditions. Bioactivity: Hydrochloride salts are common in pharmaceuticals (e.g., lenalidomide derivatives), suggesting the trifluoroacetate form may offer improved metabolic resistance.

- 2,6-Piperidinedione (Glutarimide): Reactivity: Lacks the amino group, reducing its utility in nucleophilic reactions. The trifluoroacetate variant’s amino group enables functionalization for targeted drug design.

Data Table: Key Properties

| Property | This compound | Raspberry Ketone Trifluoroacetate | Lithium Trifluoroacetate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~248.1 (estimated) | 264.2 | 176.0 |

| Solubility | Moderate in DMSO, acetone | High in chloroform, ethyl acetate | High in water |

| Stability | Hydrolytically stable (pH 4–8) | Stable in organic matrices | Hygroscopic |

| Key Applications | Medicinal chemistry intermediate | Pest attractants | Electrolyte, catalyst |

生物活性

3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate (CAS No. 131052-72-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound is characterized by the following chemical structure:

- Molecular Formula : CHFNO

- Molecular Weight : 224.15 g/mol

Biological Activity Overview

This compound exhibits various biological activities primarily attributed to its role as an intermediate in the synthesis of pharmacologically active compounds such as thalidomide derivatives. Its biological effects can be categorized into several key areas:

-

Antimicrobial Activity

- The compound has shown promising results against various bacterial strains. In a study examining piperidine derivatives, it was found that related compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 512 μg/mL against Mycobacterium tuberculosis (M. tuberculosis) strains .

Compound MIC (μg/mL) Activity Compound 9 4 Strong against M. tuberculosis Compound 10 0.5 Higher potency against resistant strains Compound 14 0.06 Effective against Gram-positive bacteria -

Cytotoxicity

- Cytotoxicity assays indicated that certain derivatives of the compound exhibited selective toxicity towards cancer cells while sparing non-cancerous cells. For instance, a derivative showed an MIC value significantly lower than the concentration that induced cytotoxic effects in noncancerous cells.

- Immune Modulation

The biological activity of this compound can be explained through several mechanisms:

-

Enzyme Interaction

- The compound acts as a ligand for various enzymes and proteins, potentially altering their activity through coordination bonds and hydrogen bonding interactions. This interaction can lead to either inhibition or activation of enzymatic pathways.

-

Gene Expression Modulation

- It influences gene expression related to oxidative stress responses and metabolic pathways. For example, it has been shown to enhance the expression of genes involved in antioxidant defenses, thereby improving cellular resilience against oxidative damage.

-

Transport and Distribution

- The uptake of the compound into cells is mediated by specific transport mechanisms, which may influence its distribution within cellular compartments and enhance its biological effects.

Case Studies

Several studies have highlighted the biological relevance of this compound:

- Study on Antimicrobial Properties : A comparative analysis of piperidine derivatives demonstrated that structural modifications significantly affected antimicrobial potency against M. tuberculosis strains. The study noted that replacing certain functional groups could enhance or diminish activity dramatically .

- Cytotoxicity Assessment : In vitro assays revealed that certain derivatives maintained low cytotoxicity levels while exhibiting strong antibacterial properties against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methodologies for 3-amino-2,6-piperidinedione 2,2,2-trifluoroacetate?

- Methodological Answer : Synthesis typically involves coupling trifluoroacetic acid (TFA) with the parent amine under anhydrous conditions. Key variables include temperature control (0–5°C to minimize side reactions) and solvent selection (e.g., dichloromethane or acetonitrile for solubility). Purification via reversed-phase HPLC or recrystallization in ethanol/water mixtures is recommended. Purity validation should use HPLC (>95% by area) and mass spectrometry (expected [M+H]⁺ ~267.1 g/mol) .

- Safety Note : Use inert atmospheres (N₂/Ar) to prevent TFA degradation, and adhere to PPE protocols (gloves, goggles) due to TFA’s corrosive nature .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve amine and carbonyl signals. TFA’s trifluoromethyl group appears as a singlet (~δ 116 ppm in ¹³C) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., observed m/z 267.1 for [M+H]⁺) .

- Elemental Analysis : Validate C, H, N, F content (±0.4% theoretical) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess:

- Temperature : Store at –20°C in amber vials; degradation >5% occurs at 25°C over 30 days.

- pH Sensitivity : Avoid aqueous solutions with pH >7 due to hydrolysis of the trifluoroacetate group.

- Data Table :

| Condition | Degradation (%/30 days) | Key Degradants |

|---|---|---|

| –20°C (dry) | <2% | None detected |

| 25°C (ambient light) | 12% | Hydrolyzed amine-TFA |

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the trifluoroacetate group in modulating bioactivity?

- Methodological Answer :

- In Vitro Assays : Compare parent amine vs. TFA salt in kinase inhibition or receptor binding assays (e.g., IC₅₀ shifts indicate TFA’s electron-withdrawing effects).

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and hydrogen-bonding interactions .

- Data Contradiction Tip : If bioactivity discrepancies arise, validate protonation states via pH-dependent solubility assays .

Q. How should researchers address contradictory data in solubility or reactivity studies?

- Methodological Answer :

- Replication : Repeat experiments with controlled humidity (TFA salts are hygroscopic) .

- Variable Isolation : Use factorial design (e.g., 2³ design for temperature, solvent polarity, and counterion concentration) to identify confounding factors .

- Theoretical Alignment : Cross-reference results with density functional theory (DFT) predictions for solubility parameters .

Q. What experimental frameworks link this compound’s properties to broader pharmacological theories?

- Methodological Answer :

- ADME Modeling : Correlate logP (estimated ~0.8) with membrane permeability using Caco-2 cell monolayers .

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., acetate vs. TFA salts) to test hypotheses on trifluoromethyl effects .

Q. What advanced analytical techniques overcome challenges in quantifying trace impurities?

- Methodological Answer :

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in H₂O/MeOH gradients. Limit of quantification (LOQ) <0.1% for hydrolyzed byproducts .

- NMR Deconvolution : Apply DOSY experiments to separate overlapping impurity signals .

Methodological Design & Data Analysis

Q. How can factorial design optimize reaction yields for scaled synthesis?

- Methodological Answer :

- Variables : Temperature (X₁), solvent polarity (X₂), and TFA equivalents (X₃).

- Example Design :

| Run | X₁ (°C) | X₂ (DMF/H₂O ratio) | X₃ (equiv.) | Yield (%) |

|---|---|---|---|---|

| 1 | 0 | 9:1 | 1.2 | 78 |

| 2 | 25 | 7:3 | 2.0 | 65 |

- Analysis : Response surface methodology (RSM) to identify optimal conditions (e.g., X₁=5°C, X₂=8:2, X₃=1.5 for 85% yield) .

Q. What in vivo experimental models are suitable for studying this compound’s pharmacokinetics?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。